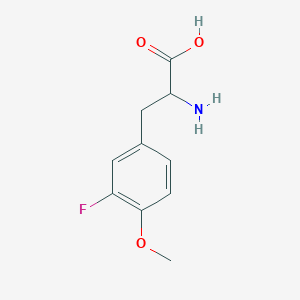

3-Fluoro-4-methoxy-DL-phenylalanine

Description

Significance of Unnatural Amino Acids in Expanding the Chemical Biology Repertoire

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, naturally occurring proteinogenic amino acids. bitesizebio.com Their introduction into proteins allows scientists to expand the chemical diversity of these biomolecules, enabling the study and engineering of protein function in ways not possible with the natural set of amino acids. nih.gov UAAs can be chemically synthesized and incorporated into peptides or proteins, or introduced into biological systems through methods like stop codon suppression. bitesizebio.comnih.gov This technology facilitates the site-specific introduction of unique chemical properties and reactivities, providing powerful tools for research in pharmaceuticals, biotechnology, and materials science. nih.gov

The ability to modify proteins with UAAs has a wide range of applications, including: bitesizebio.com

Probing Protein Structure and Function: Introducing amino acids with unique spectroscopic or reactive properties can help elucidate protein structure, dynamics, and interactions.

Enhancing Protein Stability and Activity: The incorporation of certain UAAs can improve the thermal stability and enzymatic activity of proteins. bitesizebio.com

Developing Novel Therapeutics: UAAs can be used to create peptidomimetic drugs or be used directly as therapeutic agents themselves. bitesizebio.com

Overview of Fluorine Incorporation in Biomolecules for Research Applications

The substitution of hydrogen with fluorine in biomolecules has become a valuable strategy in drug development and molecular imaging. nih.govresearchgate.net Fluorine's unique properties, including its small size (second only to hydrogen), high electronegativity, and the strong covalent bond it forms with carbon, can significantly modulate the properties of the parent molecule. nih.govresearchgate.net These modifications can influence a molecule's acidity, basicity, hydrophobicity, and conformation, ultimately affecting its biological activity and stability. nih.govresearchgate.net

A key application of fluorine in biomedical research is in Positron Emission Tomography (PET) imaging. nih.govresearchgate.net The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron-emitting radionuclide with a favorable half-life of approximately 110 minutes, making it ideal for use as a tracer in PET scans. researchgate.netnih.gov By incorporating ¹⁸F into biologically active molecules, such as amino acids, researchers can visualize and quantify physiological processes in vivo. nih.govmdpi.com This technique is widely used in oncology for the early detection of tumors and in neuroscience to study neurotransmitter systems. nih.govfrontiersin.org

Specific Context of 3-Fluoro-4-methoxy-DL-phenylalanine as a Research Tool

This compound is a synthetic, non-proteinogenic amino acid that combines the structural features of phenylalanine with the unique properties of fluorine and a methoxy (B1213986) group. As a derivative of phenylalanine, it can act as an analogue in biological systems that recognize and process this essential amino acid. wikipedia.org The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-stereoisomers. wikipedia.org

The presence of the fluorine atom at the 3-position and the methoxy group at the 4-position of the phenyl ring introduces specific electronic and steric properties. These modifications can influence its interactions with enzymes and receptors, making it a valuable tool for a variety of research applications. For instance, fluorinated phenylalanine derivatives are used to study protein-protein interactions and to enhance the stability of peptides. nih.gov The incorporation of a fluorine atom also opens up the possibility of using its ¹⁸F-labeled counterpart for PET imaging studies. nih.govresearchgate.net

Below are the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 603105-73-3 |

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Molecular Weight | 213.21 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

The data in this table is compiled from publicly available sources. bldpharm.comacrotein.com

Chemical Profile of this compound

A comprehensive understanding of a chemical compound's properties is essential for its effective application in research. This section details the structural, physical, and spectroscopic characteristics of this compound.

Detailed Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-fluoro-4-methoxybenzyl side chain.

The presence of a chiral center at the alpha-carbon gives rise to two enantiomers: (R)-3-fluoro-4-methoxy-phenylalanine and (S)-3-fluoro-4-methoxy-phenylalanine. The "DL" designation signifies that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Molecular Weight | 213.21 g/mol |

| Physical Form | Solid |

Data compiled from available chemical supplier information. acrotein.com

Spectroscopic Data (NMR, IR, MS)

Spectroscopic techniques are crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, the alpha-proton, and the beta-protons of the side chain. The exact chemical shifts and coupling constants would provide detailed information about the molecular structure. While a specific spectrum for this exact compound is not readily available in the provided search results, a typical ¹H NMR spectrum of phenylalanine shows aromatic protons between 7.2 and 7.4 ppm, and the alpha- and beta-protons between 3.0 and 4.0 ppm. hmdb.ca

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the ten carbon atoms in the molecule, with the chemical shifts being influenced by the attached fluorine and oxygen atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show a signal corresponding to the single fluorine atom, and its chemical shift and coupling to neighboring protons would confirm its position on the aromatic ring. Studies on other fluorinated phenylalanines have demonstrated the utility of ¹⁹F NMR in probing the local environment of the fluorinated residue within a protein. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxyl group, the C=O stretching of the carboxyl group, and the C-F stretching of the fluoroaromatic moiety.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak appearing at an m/z value corresponding to 213.21. Fragmentation patterns could further elucidate the structure.

Synthesis and Manufacturing

The preparation of this compound involves multi-step organic synthesis. While specific details for this exact compound are not extensively published, general synthetic routes for fluorinated phenylalanine derivatives can provide insight into its production.

General Synthetic Pathways for Fluorinated Phenylalanine Analogs

The synthesis of fluorinated phenylalanine derivatives often starts from commercially available precursors. nih.gov Several methods have been developed, including:

Erlenmeyer Azalactone Synthesis: This classic method can be adapted to produce various substituted phenylalanines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: These modern synthetic methods offer efficient ways to introduce the fluorinated phenyl ring. nih.gov

Enzymatic Synthesis: Phenylalanine ammonia (B1221849) lyases (PALs) have been utilized for the amination of substituted cinnamic acids to produce phenylalanine analogues. frontiersin.org

Potential Precursors and Key Reaction Steps

A plausible synthetic route for this compound could start from 3-fluoro-4-methoxybenzaldehyde. This precursor could undergo a series of reactions, such as a Knoevenagel condensation followed by reduction and hydrolysis, to yield the final amino acid product. researchgate.net Another approach could involve the direct fluorination of a suitable phenylalanine precursor. nih.gov

Applications in Academic Research

The unique properties of this compound make it a valuable tool in various areas of academic research.

Use as a Probe in Protein Structure and Function Studies

The incorporation of this compound into proteins allows researchers to study their structure and function using ¹⁹F NMR spectroscopy. nih.gov The fluorine atom serves as a sensitive probe, with its NMR signal providing information about the local environment within the protein. This technique has been used to investigate protein folding, conformational changes, and interactions with other molecules. mdpi.com For example, replacing a native phenylalanine with a fluorinated analog can help determine the solvent accessibility of that particular residue. caymanchem.com

Role in the Development of Peptides with Modified Properties

The introduction of fluorinated amino acids into peptides can significantly alter their properties. nih.gov Fluorination can increase the metabolic stability of peptides by protecting them from enzymatic degradation. researchgate.net It can also influence the peptide's conformation and binding affinity to its target. The specific placement of the fluorine and methoxy groups in this compound could be used to fine-tune the electronic and steric properties of a peptide, potentially leading to enhanced biological activity. nih.gov

Potential for Radiolabeling and Use in PET Imaging

The presence of a fluorine atom in this compound makes it a candidate for radiolabeling with ¹⁸F for use in PET imaging. nih.govresearchgate.net ¹⁸F-labeled amino acids are valuable tracers for studying amino acid transport and metabolism in vivo. nih.gov For instance, ¹⁸F-labeled phenylalanine derivatives have been developed to image tumors, which often exhibit increased amino acid uptake. frontiersin.org The development of an ¹⁸F-labeled version of this compound could provide a new tool for non-invasive imaging in oncology and neuroscience research. princeton.edu

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESXBIYTDJAZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Methoxy Dl Phenylalanine and Analogs

Chemical Synthesis Approaches

Traditional organic chemistry provides a robust toolbox for the synthesis of 3-Fluoro-4-methoxy-DL-phenylalanine. These methods often involve the construction of the amino acid backbone from fluorinated precursors.

A common and versatile method for synthesizing racemic α-amino acids is the Erlenmeyer-Plöchl azalactone synthesis. This approach can be adapted for this compound, likely starting from 3-fluoro-4-methoxybenzaldehyde. The process involves the condensation of the aldehyde with N-acetylglycine in the presence of acetic anhydride to form an azalactone intermediate. Subsequent hydrolysis of this intermediate, followed by reduction, yields the desired racemic amino acid. This method is advantageous for its simplicity and the availability of starting materials nih.gov.

Another powerful technique is the palladium-catalyzed cross-coupling reaction. For instance, a protected iodoalanine derivative can be coupled with an appropriate organometallic reagent derived from a 3-fluoro-4-methoxy-substituted benzene (B151609) ring. This strategy allows for the direct formation of the carbon-carbon bond between the aromatic ring and the alanine side chain beilstein-journals.org.

Stereoselective Synthesis Strategies for Fluoroamino Acids

Achieving stereoselectivity to obtain specific enantiomers (L- or D-isomers) is crucial for pharmaceutical applications. Asymmetric synthesis of fluorinated amino acids can be accomplished using chiral auxiliaries. For example, a chiral auxiliary can be attached to a glycine-derived nucleophile, which then reacts with a fluorinated electrophile. The auxiliary guides the stereochemical outcome of the reaction and can be removed in a later step to yield the enantiomerically enriched amino acid beilstein-journals.org.

Transition-metal-catalyzed asymmetric hydrogenation is another key strategy. In this approach, a prochiral precursor, such as an α-amido-cinnamic acid derivative, is hydrogenated using a chiral catalyst. For the synthesis of an enantiomer of 3-Fluoro-4-methoxy-phenylalanine, a precursor like (Z)-2-acetamido-3-(3-fluoro-4-methoxyphenyl)acrylic acid could be hydrogenated with a chiral rhodium or ruthenium complex to yield the desired enantiomerically enriched product nih.gov.

Novel Reaction Mechanisms and Pathways in Fluorinated Phenylalanine Synthesis

Research into novel synthetic methods continues to provide more efficient and selective routes to fluorinated amino acids. One such area is the development of new fluorination reagents and protocols. Deoxyfluorination, for example, allows for the conversion of a hydroxyl group to a fluorine atom. A stereochemically defined precursor containing a hydroxyl group at the desired position can undergo deoxyfluorination to introduce fluorine with a specific stereochemistry nih.gov.

Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide excellent enantioselectivity, eliminating the need for chiral auxiliaries or resolutions.

Enzyme-Mediated Transformations for Enantiopure Amino Acids

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to cinnamic acids to form phenylalanines. This enzymatic reaction is highly stereoselective, typically producing the L-enantiomer. For the synthesis of L-3-Fluoro-4-methoxy-phenylalanine, the corresponding (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid would serve as the substrate for the PAL-catalyzed amination frontiersin.org. The reaction is attractive as it does not require any expensive cofactors frontiersin.org.

Engineered variants of PALs have been developed to expand their substrate scope and even to produce D-phenylalanine derivatives, which are valuable for creating peptides with enhanced stability ubbcluj.ro.

| Enzyme Class | Substrate Example for Target Synthesis | Product | Key Advantage |

| Phenylalanine Ammonia Lyase (PAL) | (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid | L-3-Fluoro-4-methoxy-phenylalanine | High stereoselectivity, no cofactor required |

| Engineered PALs | (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid | D-3-Fluoro-4-methoxy-phenylalanine | Access to non-natural D-enantiomers |

Process Intensification and Continuous Flow Biocatalysis for Amino Acid Production

To improve the efficiency and scalability of biocatalytic processes, process intensification strategies are employed. Immobilizing the enzyme on a solid support is a key technique that allows for easier separation of the catalyst from the reaction mixture and enhances its stability and reusability.

Continuous flow biocatalysis, where the substrate solution is continuously passed over a reactor containing the immobilized enzyme, offers several advantages over traditional batch processes. This setup can lead to higher productivity, shorter reaction times, and easier process control. The application of continuous flow technology with immobilized PALs has been demonstrated for the synthesis of various phenylalanine analogs and represents a promising approach for the large-scale production of L-3-Fluoro-4-methoxy-phenylalanine frontiersin.org.

Radiochemical Synthesis of Fluorinated Phenylalanine Derivatives for Research Probes

Fluorinated phenylalanine analogs labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) are valuable radiotracers for Positron Emission Tomography (PET) imaging, particularly in oncology. The synthesis of these radiolabeled compounds requires specialized, rapid methods due to the short half-life of ¹⁸F (approximately 110 minutes).

One common method for radiofluorination is direct electrophilic fluorination using [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite ([¹⁸F]AcOF) on an activated aromatic ring of a phenylalanine precursor nih.govbeilstein-journals.org. However, this method can sometimes result in a mixture of isomers beilstein-journals.org.

A more regioselective approach is nucleophilic aromatic substitution on a precursor containing a suitable leaving group, such as a nitro or a trimethylammonium group. For the synthesis of [¹⁸F]-labeled 3-Fluoro-4-methoxy-phenylalanine, a precursor such as 3-nitro-4-methoxy-phenylalanine or a diaryliodonium salt derivative could be used. The radiofluorination is typically carried out using [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 2.2.2. Following the fluorination step, any protecting groups are rapidly removed to yield the final radiotracer researchgate.net. The development of automated synthesis modules is crucial for the routine clinical production of these PET tracers.

| Radiosynthesis Strategy | Precursor Example | Key Feature |

| Electrophilic Fluorination | L-Phenylalanine | Direct fluorination, can produce isomers |

| Nucleophilic Substitution | Precursor with leaving group (e.g., nitro, diaryliodonium salt) | High regioselectivity, requires multi-step precursor synthesis |

Strategies for Incorporating Fluorine-18 into Phenylalanine Scaffolds

The incorporation of ¹⁸F into aromatic systems like phenylalanine can be achieved through two primary pathways: direct electrophilic fluorination and, more commonly, nucleophilic substitution.

Electrophilic Fluorination

This approach involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine. Reagents such as [¹⁸F]F₂ gas or second-generation agents like [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF) are used. nih.govbeilstein-journals.org Direct fluorination of L-phenylalanine with these reagents has been shown to produce a mixture of ortho, meta, and para isomers. nih.gov For example, the reaction of L-phenylalanine with [¹⁸F]F₂ or [¹⁸F]AcOF in trifluoroacetic acid yields 2-[¹⁸F]FPhe, 3-[¹⁸F]FPhe, and 4-[¹⁸F]FPhe. nih.gov

A significant drawback of electrophilic methods is the unavoidable addition of a carrier (non-radioactive ¹⁹F), which results in low molar activity of the final product. acs.org Despite this limitation, these methods are utilized for the synthesis of certain clinically relevant radiopharmaceuticals, such as [¹⁸F]F-DOPA. acs.org

Nucleophilic Fluorination

Nucleophilic fluorination is the most prevalent strategy for ¹⁸F-labeling due to its ability to produce radiotracers with high molar activity, starting from no-carrier-added aqueous [¹⁸F]fluoride. acs.org This method relies on the substitution of a leaving group on an aromatic precursor with [¹⁸F]F⁻.

Nucleophilic Aromatic Substitution (SɴAr): This reaction requires the aromatic ring to be activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., -NO₂, -N⁺Me₃). nih.govacs.org The scope of this method is somewhat limited as many phenylalanine analogs lack the necessary electronic activation. acs.org To facilitate the reaction, phase-transfer catalysts like Kryptofix 2.2.2. (K₂₂₂) are often used in anhydrous aprotic solvents to enhance the nucleophilicity of the fluoride ion. frontiersin.org

Transition-Metal-Mediated Fluorination: To overcome the limitations of traditional SɴAr, copper-mediated methods have been developed, significantly expanding the range of accessible ¹⁸F-labeled aromatic compounds. These reactions can be applied to both electron-rich and electron-deficient aromatic rings. nih.gov

From Arylstannane Precursors: The reaction of aryl- or vinylstannanes with [¹⁸F]fluoride in the presence of a copper(II) oxidant is an effective labeling method. nih.gov Protected 4-[¹⁸F]fluorophenylalanines have been synthesized using this approach from the corresponding arylstannane precursors. nih.gov

From Arylboronate Precursors: Copper-mediated ¹⁸F-fluorodeboronation of arylboronic esters is another powerful technique. 3-L- and 3-D-[¹⁸F]FPhes have been prepared from precursors bearing a pinacol boronate moiety using an alcohol-enhanced Cu-mediated method. nih.gov

From Iodonium Salt Precursors: Diaryliodonium salts are highly effective precursors for radiofluorination. Copper-mediation facilitates the transfer of [¹⁸F]fluoride from the metal center to the aromatic ring. researchgate.net This method has been successfully used to produce 2-[¹⁸F]FPhe with high radiochemical conversion. researchgate.net

Isotopic Exchange: In some cases, ¹⁸F can be incorporated via an isotopic exchange reaction (¹⁸F for ¹⁹F) on a non-radioactive fluoro-precursor. rsc.org This method was used in a three-step synthesis of 2-[¹⁸F]Fphe, which involved ¹⁸F-fluorination by isotopic exchange, followed by the removal of an activating formyl group. rsc.org

Table 1: Comparison of ¹⁸F-Fluorination Strategies for Phenylalanine Scaffolds

| Strategy | Fluorine Source | Key Features | Common Precursors | Molar Activity |

|---|---|---|---|---|

| Electrophilic Fluorination | [¹⁸F]F₂, [¹⁸F]AcOF | Fast reaction; produces isomeric mixtures. | Phenylalanine, L-DOPA | Low |

| Nucleophilic SɴAr | [¹⁸F]Fluoride | Requires activated aromatic ring; high molar activity. | Nitro- or trimethylammonium-substituted phenylalanines | High |

| Copper-Mediated (Stannanes) | [¹⁸F]Fluoride | Broad scope for electron-rich/deficient rings. | Arylstannane derivatives | High |

| Copper-Mediated (Boronates) | [¹⁸F]Fluoride | Effective for fluorodeboronation. | Arylboronic esters (e.g., pinacol) | High |

| Copper-Mediated (Iodonium Salts) | [¹⁸F]Fluoride | Highly reactive precursors. | Diaryliodonium salts | High |

| Isotopic Exchange | [¹⁸F]Fluoride | ¹⁸F replaces ¹⁹F on a precursor molecule. | Fluorinated phenylalanine derivatives | Variable |

Precursor Design and Labeling Methodologies for Radiotracers

The success of any radiolabeling synthesis is critically dependent on the design and availability of a suitable precursor molecule. The precursor must contain a reactive site for the introduction of ¹⁸F and any necessary protecting groups to ensure chemical and stereochemical integrity during the labeling process.

Precursor Design

The choice of precursor is dictated by the chosen fluorination strategy.

For Nucleophilic Aromatic Substitution: Precursors are designed with good leaving groups, such as a trimethylstannyl (-SnMe₃), boronic ester (-Bpin), or iodonium salt moiety, at the desired position of fluorination. nih.gov For instance, the synthesis of protected 4-[¹⁸F]fluorophenylalanines has been achieved via copper-mediated radiofluorination of arylstannane precursors. nih.gov Similarly, 3-[¹⁸F]FPhe has been synthesized from a precursor containing a pinacol boronate moiety. nih.gov

Protecting Groups: The amino and carboxyl groups of the phenylalanine backbone are typically protected to prevent unwanted side reactions and maintain stereochemical purity. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine. beilstein-journals.org An alternative strategy involves the use of a nickel(II) complex of a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), which protects both the amino and carboxyl groups and directs the stereochemistry. nih.gov This approach was used in the synthesis of enantiomerically pure 3-L- and 3-D-[¹⁸F]FPhes. nih.gov

Labeling Methodologies

The labeling process involves reacting the precursor with the appropriate ¹⁸F-fluorinating agent under optimized conditions.

[¹⁸F]Fluoride Activation: For nucleophilic reactions, aqueous [¹⁸F]fluoride obtained from the cyclotron is first trapped on an anion exchange cartridge. It is then eluted with a solution containing a phase-transfer catalyst (e.g., K₂₂₂) and a base (e.g., K₂CO₃) into a reaction vessel. The water is removed azeotropically with acetonitrile to yield a reactive, anhydrous [K⁺⊂2.2.2]¹⁸F⁻ complex. frontiersin.org

Fluorination Reaction: The activated [¹⁸F]fluoride is reacted with the precursor in a suitable high-boiling point, aprotic solvent like DMSO or DMF. acs.org For transition-metal-mediated reactions, the appropriate metal catalyst (e.g., a copper salt) is included. researchgate.net Reactions are often performed at elevated temperatures, sometimes with the aid of microwave irradiation to shorten reaction times. rsc.org For example, the copper-mediated fluorination of an iodonium salt precursor for 2-[¹⁸F]FAMP was achieved using Cu(OTf)₂. researchgate.net

Deprotection and Purification: Following the incorporation of ¹⁸F, the protecting groups are removed, typically under acidic conditions (e.g., using HCl or HI). researchgate.net The final radiolabeled amino acid is then purified, usually by high-performance liquid chromatography (HPLC), to separate it from unreacted precursor, byproducts, and catalysts, ensuring high radiochemical and chemical purity. nih.govbeilstein-journals.org

Table 2: Precursors and Methodologies for Phenylalanine Radiotracers

| Radiotracer | Precursor Type | Key Reagents/Conditions | Protecting Group Strategy | Ref. |

|---|---|---|---|---|

| 2-[¹⁸F]FPhe | Iodonium salt | Cu(OTf)₂, 'low base' conditions | N-Piv or N-Boc | researchgate.net |

| 3-[¹⁸F]FPhe | Boronic ester (pinacol) | Cu-mediated, alcohol-enhanced | Ni(II)-Schiff base (BPB) | nih.gov |

| 4-[¹⁸F]FPhe | Arylstannane | [¹⁸F]KF, Copper mediation | Not specified | nih.gov |

| 2-[¹⁸F]FPhe | Formyl-activated fluoro-Phe | Isotopic exchange, Rh(PPh₃)₃Cl | Not specified | rsc.org |

Application As Chemical Probes in Mechanistic Biological Studies

Protein Engineering and Site-Specific Incorporation into Peptides

The ability to incorporate 3-Fluoro-4-methoxy-DL-phenylalanine at specific positions within a polypeptide chain provides a precise method for probing and modulating protein structure and function.

The site-specific incorporation of this compound into proteins is achieved by expanding the genetic code of a host organism, such as E. coli or mammalian cells. nih.govnih.gov This advanced methodology relies on the use of an "orthogonal" aminoacyl-tRNA synthetase and transfer RNA (tRNA) pair that is engineered to be independent of the host's own translational machinery.

The process involves reassigning a "blank" codon, typically a nonsense or stop codon like the amber codon (UAG), to encode the unnatural amino acid. acs.org An aminoacyl-tRNA synthetase, often derived from a different species like the pyrrolysyl-tRNA synthetase (PylRS), is mutated to specifically recognize this compound and attach it to its cognate, engineered tRNA. nih.govacs.org This charged tRNA then delivers the unnatural amino acid to the ribosome for incorporation into the growing polypeptide chain in response to the reassigned codon. The versatility of engineered synthetases has been demonstrated by the successful incorporation of nearly 40 different phenylalanine derivatives, suggesting a robust framework for the integration of this compound. acs.org

Once incorporated, this compound acts as a subtle but powerful modulator of protein structure and function. The introduction of fluorine and methoxy (B1213986) groups at the 3- and 4-positions of the phenyl ring, respectively, alters the local chemical environment. Fluorine is highly electronegative and can influence local electronics and participate in non-covalent interactions, while the methoxy group adds bulk and hydrogen-bonding potential. nih.gov

By systematically replacing native amino acids like phenylalanine or tyrosine with this analog, researchers can investigate the role of specific side-chain interactions in protein folding, stability, and molecular recognition. For example, replacing a tyrosine can test the importance of its hydroxyl group's hydrogen-bonding capability versus the aromatic ring's steric and electronic properties. This allows for a fine-grained analysis of the forces that govern protein architecture and activity. The modulation of crystal structure packing by para-substituted phenylalanines has been observed, indicating the significant impact such substitutions can have on intermolecular interactions. nih.gov

| Property | Phenylalanine | Tyrosine | This compound |

| Formula | C₉H₁₁NO₂ | C₉H₁₁NO₃ | C₁₀H₁₂FNO₃ |

| Molar Mass | 165.19 g/mol | 181.19 g/mol | 213.21 g/mol acrotein.com |

| Side Chain Polarity | Nonpolar | Polar | Intermediate |

| Hydrogen Bonding | None | Donor & Acceptor | Acceptor (methoxy) |

| Key Feature | Hydrophobic benzyl (B1604629) group | Phenolic hydroxyl group | Electronegative fluorine, methoxy group |

Investigation of Enzyme Kinetics and Protein-Ligand Interactions

The unique structure of this compound makes it an effective tool for studying the dynamic interactions between proteins and their binding partners.

This compound can serve as a valuable substrate analog or inhibitor for enzymes that naturally process phenylalanine or tyrosine, such as phenylalanine hydroxylase. nih.gov By introducing this compound into an enzymatic reaction, researchers can probe the geometry and chemical nature of the active site. The enzyme may bind the analog, but the electronic perturbations caused by the fluorine and methoxy groups can slow down or halt the catalytic process. This allows for the study of enzyme-substrate complexes and the trapping of reaction intermediates, providing critical insights into the catalytic mechanism that would be difficult to obtain with the natural substrate.

In the study of receptor-ligand interactions, incorporating this compound into a peptide ligand allows for the precise mapping of the binding interface. The consequences of replacing a natural residue with this analog can reveal which interactions are critical for binding affinity and specificity. Studies on other fluorinated phenylalanine analogs have shown their utility in measuring binding to receptors. nih.govnih.gov

Furthermore, this analog can be used to investigate allosteric modulation, where binding at one site on a protein influences activity at a distant site. mdpi.com The subtle structural and electronic changes induced by the analog can help to trace the allosteric communication pathways through the protein structure, revealing how signals are transmitted to regulate biological activity. nih.gov

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the most powerful applications of this compound is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom serves as a highly sensitive and specific reporter for monitoring protein structure and dynamics.

The ¹⁹F nucleus is ideal for biological NMR because it has 100% natural abundance, a high gyromagnetic ratio, and, most importantly, no natural background signal in biological systems. nih.govnih.gov When this compound is incorporated into a protein, the single ¹⁹F atom provides a distinct signal whose chemical shift is exquisitely sensitive to its local environment. This allows researchers to monitor changes in protein conformation, ligand binding, and protein dynamics with high precision. For instance, ¹⁹F NMR has been successfully used to detect protein-induced shifts for fluorophenylalanine analogs upon binding to a receptor, confirming the interaction and providing information about the binding event. nih.govnih.gov

| Feature of ¹⁹F NMR | Application with this compound |

| High Sensitivity | Allows for the use of low protein concentrations. |

| No Background Signal | Provides a clear and unambiguous signal from the labeled site. |

| Environmental Sensitivity | The ¹⁹F chemical shift reports on changes in protein conformation, folding, and dynamics. |

| Ligand Binding Studies | Changes in the ¹⁹F signal upon addition of a ligand can be used to measure binding affinities and kinetics. |

| Structural Analysis | Can provide distance restraints and information about solvent exposure at the labeled site. |

Research on this compound in Biological Studies Remains Undocumented

Despite a comprehensive search of scientific literature, no specific applications of the chemical compound this compound in mechanistic biological studies using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) have been documented in published research.

While the field of biomolecular NMR spectroscopy widely employs fluorinated amino acids as probes to investigate protein structure, dynamics, and interactions, the utilization of this compound for such purposes appears to be absent from the current body of scientific literature.

The Role of Fluorine-19 NMR in Protein Science

Fluorine-19 NMR has emerged as a powerful tool for studying biomolecular systems. The ¹⁹F nucleus possesses several advantageous properties, including 100% natural abundance, high sensitivity, and a large chemical shift range that is exquisitely sensitive to the local electronic environment. This sensitivity allows researchers to detect subtle conformational changes in proteins that may be invisible to other analytical techniques.

The general strategy involves the incorporation of a fluorinated amino acid into a protein of interest. The fluorine atom then serves as a reporter, with its NMR signal providing information about the structure and dynamics of the protein in its vicinity. This approach has been successfully applied to elucidate a wide range of biological phenomena, including:

Protein Folding and Stability: Monitoring the changes in the fluorine signal as a protein folds or unfolds can provide insights into the folding pathway and the stability of different conformational states.

Ligand Binding: The binding of a small molecule, another protein, or a nucleic acid to the labeled protein can induce changes in the local environment of the fluorine probe, which are reflected in the ¹⁹F NMR spectrum. This allows for the characterization of binding events and the determination of binding affinities.

Enzyme Catalysis: By placing a fluorine probe near the active site of an enzyme, it is possible to monitor the conformational changes that occur during the catalytic cycle.

Protein Dynamics: The lineshape of the ¹⁹F NMR signal can provide information about the motional properties of the protein at the site of the label, revealing details about protein dynamics on a wide range of timescales.

Commonly Used Fluorinated Probes

A variety of fluorinated amino acids have been developed and utilized for ¹⁹F NMR studies of proteins. These include fluorinated derivatives of phenylalanine, tyrosine, and tryptophan, such as:

4-Fluorophenylalanine

3-Fluorotyrosine

5-Fluorotryptophan

4-(Trifluoromethyl)-L-phenylalanine

These probes have been instrumental in advancing our understanding of protein function. However, the specific compound of interest, This compound , does not appear among the fluorinated amino acids that have been incorporated into proteins for ¹⁹F NMR studies according to available scientific reports.

Preclinical Research Applications in Chemical Biology and Drug Discovery

Design and Synthesis of Fluorinated Amino Acid-Based Bioactive Molecules

The introduction of 3-Fluoro-4-methoxy-DL-phenylalanine into peptide sequences or small molecules offers a nuanced approach to drug design, allowing for the fine-tuning of steric and electronic properties to enhance therapeutic potential.

Building Blocks for Novel Peptide-Based Therapeutics

The synthesis of peptides containing non-canonical amino acids like this compound is a burgeoning area of research. The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring can alter the conformation and binding affinity of peptides to their biological targets. While specific examples of peptides incorporating this compound are not extensively documented in publicly available literature, the general principles of solid-phase peptide synthesis (SPPS) are applicable. researchgate.netnih.gov

The synthesis of fluorinated phenylalanines can be achieved through various methods, including the Erlenmeyer azalactone synthesis, which provides a versatile route to a range of substituted phenylalanines. nih.gov The general strategy involves the condensation of a substituted benzaldehyde (B42025) with N-acetylglycine to form an azalactone, which is subsequently hydrolyzed and reduced to the desired amino acid. This methodology can be adapted for the synthesis of this compound, starting from 3-fluoro-4-methoxybenzaldehyde.

The incorporation of such modified amino acids can lead to peptides with enhanced properties, such as increased resistance to proteolytic degradation, which is a significant hurdle in the development of peptide-based drugs. nih.gov The altered electronic nature of the aromatic ring can also influence cation-π interactions, which are crucial for the binding of many peptides to their receptors.

Modulation of Biochemical Pathway Activities and Enzyme Targets

Fluorinated amino acids have been shown to act as inhibitors or modulators of various enzymes and biochemical pathways. nih.gov For instance, fluorinated phenylalanine analogs can interfere with the function of enzymes that utilize phenylalanine as a substrate. While direct studies on the enzyme inhibitory activity of this compound are limited, research on related compounds provides valuable insights.

For example, various fluorinated phenylalanine derivatives have been investigated as inhibitors of enzymes involved in amino acid metabolism. nih.gov It is plausible that this compound could act as a competitive inhibitor of enzymes such as phenylalanine hydroxylase or amino acid transporters. The specific substitution pattern on the phenyl ring would determine the binding affinity and inhibitory potency. Further research is needed to screen this compound against a panel of relevant enzymes to identify potential therapeutic targets.

Preclinical Imaging Probe Development and Evaluation

The development of radiolabeled amino acids for positron emission tomography (PET) has revolutionized oncological imaging. These tracers can visualize the increased amino acid metabolism characteristic of many tumors.

Development of Fluorinated Amino Acid Radiotracers for Molecular Imaging Research

The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its optimal half-life and imaging characteristics. The synthesis of ¹⁸F-labeled amino acids, including derivatives of phenylalanine, is an active area of research. nih.gov While the direct radiolabeling of this compound with ¹⁸F has not been specifically reported, the general methodologies for nucleophilic fluorination of precursor molecules could be applied.

The development of a radiotracer based on this compound would involve the synthesis of a suitable precursor, followed by a radiolabeling step with [¹⁸F]fluoride. The resulting radiotracer, [¹⁸F]this compound, could then be evaluated for its potential as a tumor imaging agent.

Preclinical Evaluation in Animal Models for Target Engagement and Pharmacokinetic Studies

Preclinical evaluation of novel PET tracers in animal models is a critical step in their development. Studies with closely related fluorinated phenylalanine analogs provide a framework for how [¹⁸F]this compound could be assessed.

For instance, a preclinical study of 3-L- and 3-D-[¹⁸F]fluorophenylalanine ([¹⁸F]FPhe) in tumor-bearing rodents demonstrated their potential for high-quality tumor visualization. nih.gov The study involved in vitro uptake assays in cancer cell lines and in vivo µPET imaging in mice and rats with tumor xenografts. nih.gov Key parameters evaluated included the standardized uptake value (SUV), tumor-to-background ratios, and the effect of inhibiting amino acid transporters. nih.gov

A similar preclinical evaluation of [¹⁸F]this compound would be necessary to determine its pharmacokinetic profile, biodistribution, tumor uptake, and clearance mechanisms. Such studies would reveal whether the specific substitution pattern of this compound offers any advantages over existing amino acid PET tracers.

Table 1: Representative Preclinical Evaluation Data for a Fluorinated Phenylalanine Analog ([¹⁸F]FPhe)

| Parameter | Finding | Reference |

| In vitro Cell Uptake | Uptake of 3-L-[¹⁸F]FPhe was significantly higher than the established tracer [¹⁸F]FET in MCF-7 and PC-3 cancer cell lines. | nih.gov |

| Transport Mechanism | Uptake of both 3-L- and 3-D-[¹⁸F]FPhe was significantly reduced by inhibiting the L-type amino acid transporter (LAT). | nih.gov |

| In vivo Tumor Uptake | Both 3-L- and 3-D-[¹⁸F]FPhe enabled accurate tumor delineation in rodent models with imaging quality comparable to [¹⁸F]FET. | nih.gov |

| Brain Uptake | Both tracers showed a promising combination of high brain tumor uptake and tolerable bone uptake in healthy rats. | nih.gov |

This table presents data for 3-fluoro-phenylalanine, a close analog, as specific data for this compound is not available.

Insights into Metabolic Pathways and Biosynthesis

Understanding the metabolic fate and biosynthetic origins of modified amino acids is crucial for their application in drug discovery and chemical biology.

The metabolism of phenylalanine in mammals primarily involves its conversion to tyrosine by phenylalanine hydroxylase. researchgate.net The introduction of substituents on the phenyl ring, such as fluorine and a methoxy group, can significantly alter this metabolic pathway. It is likely that this compound is not a substrate for phenylalanine hydroxylase due to the modification at the 4-position. Its metabolic fate would likely involve other pathways such as transamination and subsequent metabolism of the resulting phenylpyruvic acid derivative. springernature.com However, specific studies on the metabolism of this compound are lacking.

The biosynthesis of naturally occurring fluorinated organic compounds is rare. The biosynthesis of halogenated amino acids in some organisms involves enzymatic halogenation of a precursor amino acid. It is highly unlikely that a specific biosynthetic pathway for this compound exists in common laboratory organisms. This compound is primarily accessible through chemical synthesis.

Tracing Metabolic Fates of Fluorinated Amino Acids in Biological Systems

A significant application of fluorinated amino acids lies in their use as tracers to follow metabolic pathways. nih.gov The fluorine atom, particularly the stable isotope ¹⁹F, possesses a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govyoutube.com This allows for the non-invasive tracking of the amino acid and its metabolites in biological systems. nih.gov

Understanding Biosynthetic Routes of Natural and Unnatural Amino Acids

Unnatural amino acids, including fluorinated variants, are powerful tools for investigating and engineering biosynthetic pathways. nih.govnih.govyoutube.com They can be used to probe the substrate specificity of enzymes involved in amino acid metabolism and protein synthesis. rsc.orgportlandpress.com By attempting to incorporate an unnatural amino acid like this compound into a biosynthetic pathway, scientists can gain a deeper understanding of the steric and electronic requirements of the enzymes involved. rsc.org

For example, studies have been conducted to see if fluorinated analogs of phenylalanine can be incorporated into nonribosomal peptide synthesis, a key pathway for the production of many bioactive natural products. portlandpress.com Such studies help to elucidate the flexibility of the biosynthetic machinery and open up possibilities for creating novel fluorinated natural products with potentially enhanced properties. portlandpress.com

Furthermore, the introduction of unnatural amino acids can be used to create proteins with novel functions. nih.gov While specific studies involving this compound in this context have not been reported, the general methodology of using aminoacyl-tRNA synthetases that are engineered to recognize and incorporate unnatural amino acids is a rapidly advancing field. youtube.comrsc.org This approach allows for the site-specific incorporation of the unnatural amino acid into a protein of interest, enabling detailed structure-function studies and the development of proteins with enhanced stability or novel catalytic activities. The ability to introduce a fluorinated residue with its unique electronic properties can be particularly valuable for probing protein-protein interactions and enzyme mechanisms. nih.gov

Computational Chemistry and Structural Analysis

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and various spectroscopic properties with a good balance between accuracy and computational cost.

A DFT approach, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the lowest energy conformation (the optimized geometry) of 3-Fluoro-4-methoxy-DL-phenylalanine. This calculation would provide precise bond lengths, bond angles, and dihedral angles.

The introduction of the fluorine atom at the C3 position and the methoxy (B1213986) group at the C4 position of the phenyl ring introduces significant electronic perturbations. Fluorine, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, while the methoxy group is an electron-donating group through resonance. These opposing effects create a unique electronic distribution across the aromatic ring.

Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Cα-Cβ | ~1.53 Å |

| Cβ-Cγ (Aromatic) | ~1.51 Å | |

| C3-F | ~1.36 Å | |

| C4-O | ~1.37 Å | |

| Bond Angle | Cα-Cβ-Cγ | ~113° |

| C2-C3-F | ~118.5° | |

| C3-C4-O | ~119.0° | |

| Dihedral Angle | N-Cα-Cβ-Cγ | ~ -60° / +60° / 180° (rotamers) |

Electronic property calculations would reveal key descriptors such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The MEP map would likely show a region of negative potential near the electronegative fluorine and oxygen atoms, and positive potential around the amine group. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Illustrative Electronic Properties (Hypothetical Data)

| Property | Predicted Value |

| Dipole Moment | ~3.5 - 4.5 D |

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 5.4 eV |

DFT calculations are also instrumental in predicting various spectroscopic signatures, which can be used to validate the computed structure against experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the fluorine and methoxy substituents would induce characteristic shifts in the aromatic proton and carbon signals compared to unsubstituted phenylalanine.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The chromophore in this molecule is the substituted benzene (B151609) ring. The calculations would likely predict a π-π* transition, with the position of the maximum absorption (λ_max) influenced by the electronic effects of the substituents.

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies can predict the infrared and Raman spectra. These spectra are unique molecular fingerprints, with characteristic peaks corresponding to the stretching and bending modes of specific bonds (e.g., C-F stretch, C=O stretch of the carboxyl group, N-H stretch of the amine group).

Illustrative Predicted Spectroscopic Data (Hypothetical Data)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C3 Chemical Shift | ~155-160 ppm (J_CF coupling) |

| C4 Chemical Shift | ~145-150 ppm | |

| UV-Vis | λ_max | ~270-280 nm |

| Vibrational (IR) | C-F Stretch | ~1250-1280 cm⁻¹ |

| C=O Stretch (Carboxyl) | ~1730-1750 cm⁻¹ |

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for single molecules at 0 K, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.

MD simulations can explore the conformational landscape of this compound by simulating its movements in a virtual box of solvent (e.g., water) or within the binding site of a protein. These simulations would reveal the preferred dihedral angles of the side chain (χ1 and χ2) and the backbone (φ and ψ). The results would indicate which rotamers are most stable and how the local environment influences their populations. In a polar solvent like water, conformations that allow for favorable hydrogen bonding with water molecules would be preferred.

When placed in a protein's active site, MD simulations can provide invaluable insights into the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, key interactions could include:

Hydrogen Bonding: From the amino and carboxyl groups, and potentially the methoxy oxygen.

π-Stacking or T-shaped π-Interactions: The electron-rich aromatic ring can interact with other aromatic residues in the protein. The electronic character of the ring, modulated by the fluorine and methoxy groups, would fine-tune these interactions.

Fluorine-specific interactions: The fluorine atom can participate in weak hydrogen bonds (with C-H or N-H donors) or orthogonal multipolar interactions.

These simulations can calculate the binding free energy, providing a quantitative measure of the affinity of the molecule for a particular protein target.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a full QSAR study requires a dataset of multiple compounds, the properties of this compound would be valuable data points in such an analysis.

Cheminformatics tools would be used to calculate a wide range of molecular descriptors for this compound. These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, measures of branching.

3D Descriptors: Molecular surface area, volume, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA).

These descriptors quantify the steric, electronic, and hydrophobic properties of the molecule. In a QSAR model, these values would be statistically correlated with an observed biological activity (e.g., enzyme inhibition) to understand which molecular features are critical for the desired effect. The unique combination of a hydrogen bond acceptor (fluorine, methoxy oxygen), a modified aromatic system, and the chiral amino acid backbone makes this compound an interesting candidate for such studies.

Predicting Biological Activities Based on Structural Features

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties derived from that structure. For this compound, the interplay between the fluorine atom at the 3-position and the methoxy group at the 4-position on the phenyl ring dictates its electronic and conformational landscape. Computational methods, ranging from quantum chemical calculations to molecular mechanics, are instrumental in dissecting these features to predict how the molecule will interact with biological targets.

The introduction of a fluorine atom, the most electronegative element, at the meta-position of the phenyl ring significantly alters the local electronic environment. researchgate.nettandfonline.com This substitution induces a strong electron-withdrawing effect through the sigma bond (negative inductive effect, -I), which can modulate the acidity of the alpha-amino acid protons and the basicity of the amino group. beilstein-journals.org Furthermore, the fluorine atom can influence the electrostatic potential of the aromatic ring, which is crucial for interactions with biological macromolecules. nih.gov Quantum chemical calculations on related molecules, such as 3-fluorophenylalanine, have shown that fluorination reduces the electron density of the aromatic system, thereby weakening its ability to participate in cation-π interactions compared to unsubstituted phenylalanine. nih.govfu-berlin.de

Molecular dynamics simulations can further be employed to understand how this compound behaves in a biological environment, such as in solution or when approaching a protein binding site. nih.govyoutube.com These simulations can reveal preferred conformations of the side chain and how the fluoro and methoxy groups influence interactions with water molecules and ions, providing insights into its solubility and binding thermodynamics.

| Structural Feature | Predicted Influence on Physicochemical Properties | Potential Impact on Biological Activity |

|---|---|---|

| 3-Fluoro Substituent | Strong electron-withdrawing (-I effect), reduces aromatic ring electron density, increases local dipole moment. nih.govfu-berlin.de | Modulates pKa of amino acid, alters cation-π stacking interactions, can form specific fluorine-protein contacts (e.g., orthogonal multipolar interactions). nih.gov |

| 4-Methoxy Substituent | Electron-donating (+M effect), acts as a hydrogen bond acceptor, introduces conformational flexibility. | Enhances potential for hydrogen bonding with target, can improve binding affinity and specificity, may alter metabolic stability at the para position. |

| Combined 3-Fluoro and 4-Methoxy Pattern | Creates a unique charge distribution and dipole moment on the phenyl ring, balances lipophilicity. mdpi.com | Offers a specific recognition motif for protein binding, potentially leading to high selectivity; influences overall ADME properties. nih.gov |

Data-Driven Approaches for Rational Design of Novel Analogs

The true power of computational chemistry lies in its predictive capabilities, which can guide the synthesis of new molecules with enhanced or novel properties. Data-driven approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, are central to the rational design of analogs based on a lead compound like this compound. rsc.orgnih.govcapes.gov.br

A 3D-QSAR study would be a primary step in designing novel analogs. This process would involve synthesizing a library of compounds with variations at and around the 3-fluoro and 4-methoxy positions and testing their biological activity. The three-dimensional structures of these analogs would then be aligned, and computational fields representing their steric and electrostatic properties would be generated. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate variations in these fields with changes in biological activity. The resulting 3D-QSAR model, often visualized as color-coded contour maps, would highlight regions where, for instance, increased steric bulk or positive electrostatic potential is predicted to enhance activity. This provides a clear roadmap for the next round of analog design.

Pharmacophore modeling is another powerful data-driven technique. A pharmacophore represents the essential three-dimensional arrangement of functional features that a molecule must possess to be active at a specific biological target. Based on the structure of this compound and a set of its active analogs, a pharmacophore model could be developed. This model might include features such as a hydrogen bond acceptor (from the methoxy group), an aromatic ring center, and perhaps a region of negative potential (influenced by the fluorine). This pharmacophore can then be used as a 3D query to screen virtual libraries of millions of compounds to identify novel, structurally diverse molecules that are predicted to have the same biological activity.

Furthermore, molecular docking simulations of this compound into the active site of a target protein (if known) can provide a structural hypothesis for its binding mode. This information is invaluable for rational design. For example, if the methoxy group is shown to form a crucial hydrogen bond, analogs could be designed to optimize this interaction (e.g., by replacing it with a hydroxyl or a small amide group). If the fluorine atom is situated in a tight hydrophobic pocket, analogs with different halogen atoms (Cl, Br) could be modeled to probe the effect of size and polarizability on binding affinity.

These data-driven methods move drug discovery away from a trial-and-error process towards a more directed and efficient search for new therapeutic agents. By leveraging computational power, the specific structural attributes of this compound can be systematically modified to design novel analogs with finely tuned biological activities.

| Data-Driven Method | Application to this compound Analog Design | Required Input Data |

|---|---|---|

| 3D-QSAR | To build a predictive model correlating structural features with biological activity, guiding the modification of substituents on the phenyl ring. | A training set of structurally related analogs with measured biological activities and their 3D aligned conformations. |

| Pharmacophore Modeling | To identify the key 3D arrangement of chemical features necessary for activity and to screen virtual libraries for novel scaffolds. | A set of active molecules aligned in a common binding mode or a ligand-receptor complex structure. |

| Molecular Docking | To predict the binding mode and affinity of analogs within a target protein's active site, guiding structure-based design. | A high-resolution 3D structure of the biological target and the 3D structure of the ligands to be docked. |

| Molecular Dynamics Simulations | To assess the stability of the ligand-protein complex, the role of solvent, and the conformational dynamics of designed analogs. nih.govyoutube.com | A starting structure of the ligand-protein complex, typically from molecular docking, and a defined force field. |

Q & A

Q. Key Optimization Parameters :

- Temperature control (<10°C during fluorination to minimize byproducts ).

- Catalysts (e.g., CuI for methoxylation under inert atmospheres).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

How does the racemic DL-form influence biological activity, and what methods resolve enantiomers for structure-activity studies?

Advanced Research Focus

The DL-racemic mixture may exhibit reduced target specificity compared to enantiopure forms due to steric or electronic mismatches. Enantiomer resolution methods include:

- Chiral chromatography : Use of Chiralpak® columns with cellulose-based stationary phases, optimized via mobile phase gradients (e.g., hexane/isopropanol with 0.1% TFA) .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester derivative, as applied to DL-4-fluorophenylalanine analogs .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid), though yield depends on solubility differences .

What analytical techniques are critical for characterizing this compound, and how do substituents impact spectral data?

Q. Basic Research Focus

- 19F NMR Spectroscopy : The fluorine atom produces distinct signals between -110 to -130 ppm (depending on electronic environment), with coupling constants (J ~8–12 Hz) indicating para-substituent effects .

- Mass Spectrometry (HRMS) : Accurate mass determination (expected [M+H]+ ~228.08 Da) and fragmentation patterns confirm molecular structure .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though methoxy groups may reduce crystal stability .

What stability challenges arise under physiological conditions, and how should storage be managed?

Q. Advanced Research Focus

- Hydrolytic Degradation : The methoxy group is susceptible to acidic/basic hydrolysis. Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours when stored at -20°C in amber vials .

- Light Sensitivity : UV exposure accelerates racemization; argon-filled packaging is recommended for long-term storage .

How do fluorine and methoxy substituents modulate interactions with enzymatic targets (e.g., aminoacyl-tRNA synthetases)?

Q. Advanced Research Focus

- Fluorine’s Electronegativity : Enhances binding affinity via polar interactions, as seen in fluorophenylalanine analogs inhibiting bacterial phenylalanyl-tRNA synthetases (Ki ~0.5–2 μM) .

- Methoxy Steric Effects : The bulkier methoxy group may disrupt active-site access, requiring molecular docking simulations to optimize substituent positioning .

What in vitro models are suitable for studying metabolic pathways of this compound?

Q. Basic Research Focus

- Hepatocyte Assays : Primary rat hepatocytes incubated with 10–100 μM compound quantify metabolites via LC-MS/MS, identifying defluorination and O-demethylation products .

- Microsomal Stability Tests : Human liver microsomes (HLM) with NADPH cofactors assess oxidative metabolism, with t1/2 >60 minutes indicating moderate metabolic stability .

How can isotopic labeling (e.g., 13C, 2H) be incorporated for tracer studies in protein biosynthesis?

Q. Advanced Research Focus

- 13C-Labeling : Biosynthetic incorporation using E. coli auxotrophs fed with 13C-glucose and fluorinated phenylalanine, achieving >90% isotopic enrichment .

- Deuterated Analogs : Catalytic deuteration at the α-carbon via Pd/C under D2 atmosphere, though methoxy groups require protection to prevent H/D exchange .

What safety protocols are essential during handling due to fluorinated aromatic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.